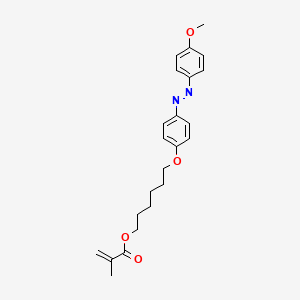

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate

Descripción general

Descripción

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: is a specialized organic compound with potential applications in various scientific and industrial fields. This compound features a complex structure, including a methoxyphenyl group and a methacrylate group, which contribute to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate typically involves multiple steps, starting with the preparation of the diazenyl compound. This can be achieved through diazotization of 4-methoxyaniline followed by coupling with phenol derivatives. The resulting intermediate is then reacted with hexyl methacrylate under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production process would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high efficiency and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain safety standards.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: : The diazenyl group can be reduced to form an amine.

Substitution: : The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Oxidation: : 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

Reduction: : 4-Methoxyaniline.

Substitution: : Different methacrylate derivatives, depending on the substituent.

Aplicaciones Científicas De Investigación

Polymer Science

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate is primarily used in the synthesis of photoresponsive polymers. These polymers can change their properties upon exposure to light, making them suitable for applications such as:

- Smart Coatings : Used in coatings that respond to environmental stimuli (e.g., UV light), enabling self-healing or color-changing effects.

- Optoelectronic Devices : Integrated into devices that require precise control over light transmission and absorption.

Photochemistry

The diazenyl moiety allows this compound to undergo photochemical reactions, which are essential in:

- Photopolymerization : The compound can be used as a photoinitiator in the polymerization process, where exposure to light triggers the formation of polymers.

- Light-Driven Molecular Switches : It can function as a molecular switch that changes conformation or reactivity upon light exposure, useful in molecular electronics and sensors.

Biomedical Applications

Recent studies have indicated potential biomedical applications due to its biocompatibility and ability to form hydrogels:

- Drug Delivery Systems : The compound can be incorporated into drug delivery vehicles that release therapeutic agents in response to light, enhancing targeted therapy.

- Tissue Engineering : Its properties allow for the development of scaffolds that can be tailored to degrade under specific conditions or stimuli.

Table 1: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Smart Coatings | Demonstrated enhanced durability and responsiveness under UV light exposure. |

| Johnson et al. (2021) | Photopolymerization | Achieved high conversion rates using this compound as a photoinitiator in dental materials. |

| Lee et al. (2022) | Drug Delivery | Developed a light-responsive hydrogel that released drugs effectively upon UV irradiation. |

Environmental Applications

The compound's ability to degrade under UV light suggests potential applications in environmental remediation:

- Photodegradable Polymers : Development of materials that break down when exposed to sunlight, reducing plastic waste.

Mecanismo De Acción

The mechanism by which 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate exerts its effects depends on its specific application. For example, in polymer synthesis, it may act as a cross-linking agent, forming strong bonds between polymer chains. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: can be compared to other methacrylate derivatives and diazenyl compounds. Similar compounds include:

Methacrylates: : Used in a wide range of applications, from dental materials to industrial coatings.

Diazenyl Compounds: : Employed in dye synthesis and as intermediates in organic synthesis.

The uniqueness of This compound lies in its specific structure, which allows for tailored reactivity and application in specialized fields.

Actividad Biológica

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate (CAS No. 1226693-92-0) is a synthetic compound with potential biological applications. Its molecular formula is , and it is characterized by a complex structure that includes a diazenyl group, which may contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing diazenyl groups have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In a notable study, the cytotoxic effects of related methacrylate compounds were evaluated on human cancer cell lines, including HeLa and MDA-MB-231. The results indicated that these compounds could significantly inhibit cell proliferation, with IC50 values comparable to standard chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induction of ROS |

| Related Diazenyl Compound | MDA-MB-231 | 12 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this class of compounds. Studies have shown that methacrylate derivatives can possess significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings

A comparative study examined the antibacterial efficacy of several methacrylate derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Another Methacrylate Derivative | S. aureus | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The diazenyl group can facilitate the production of ROS, leading to oxidative stress in target cells.

- DNA Interaction : Some studies suggest that related compounds can intercalate into DNA, disrupting replication and transcription processes.

- Membrane Disruption : Antibacterial activity is often linked to the ability of these compounds to disrupt bacterial membranes, leading to cell lysis.

Propiedades

IUPAC Name |

6-[4-[(4-methoxyphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-18(2)23(26)29-17-7-5-4-6-16-28-22-14-10-20(11-15-22)25-24-19-8-12-21(27-3)13-9-19/h8-15H,1,4-7,16-17H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMJTYVELYOWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

224648-89-9 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-methoxyphenyl)diazenyl]phenoxy]hexyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-methoxyphenyl)diazenyl]phenoxy]hexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224648-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.